

physical and chemical properties of 4nitroresorcinol

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An In-depth Technical Guide to 4-Nitroresorcinol: Physical and Chemical Properties for Researchers

Introduction

4-Nitroresorcinol, also known as 4-nitro-1,3-benzenediol, is an organic compound with the chemical formula C₆H₅NO₄.[1] It is characterized by a resorcinol framework (a benzene ring with two hydroxyl groups at positions 1 and 3) substituted with a nitro group at the 4-position.[2] This compound typically appears as a yellow crystalline solid.[2][3] 4-Nitroresorcinol serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes.[2] Notably, it is a precursor in the synthesis of Deguelin, a compound recognized for its potent apoptotic and antiangiogenic activities in cancer cells.[3] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and relevant biological context for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physical and chemical characteristics of 4-nitroresorcinol are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Identification and Structure



Identifier	Value	
CAS Number	3163-07-3[1][4]	
Molecular Formula	C ₆ H ₅ NO ₄ [1][3][4]	
Molecular Weight	155.11 g/mol [1][3][4]	
IUPAC Name	4-nitrobenzene-1,3-diol[4]	
Synonyms	4-Nitroresorcin, 2,4-Dihydroxy-nitrophenol[3][4]	
Canonical SMILES	C1=CC(=C(C=C1O)O)INVALID-LINK[O-][4]	
InChI Key	CYEZXDVLBGFROE-UHFFFAOYSA-N[1][4]	

Physical Properties

Property	Value	Source
Physical State	Solid[3][4][5]	PubChem, ChemicalBook
Appearance	Yellow Crystalline Solid[2][3]	IndiaMART, ChemicalBook
Melting Point	122 °C[1][3]	CAS, ChemicalBook
Boiling Point	178-179 °C @ 11 Torr[1]	CAS Common Chemistry
278.88°C (rough estimate)[3]	ChemicalBook	
Water Solubility	8.13 g/L at 24.7 °C[3]	ChemicalBook
Other Solubilities	Slightly soluble in Chloroform, DMSO, and Methanol.[3][5]	ChemicalBook
рКа	7.17 ± 0.13 (Predicted)[3][5]	ChemicalBook
Density	1.5553 (rough estimate)[3][5]	ChemicalBook
Refractive Index	1.5423 (estimate)[3][5]	ChemicalBook

Spectral Data



Spectral analysis is essential for the structural confirmation of 4-nitroresorcinol. While detailed spectra are best sourced from spectral databases, general information is available. PubChem provides access to various spectral data for chemical compounds, including NMR (¹³C, ¹H), Mass Spectrometry (GC-MS), and Infrared (IR) spectra, often sourced from databases like SpectraBase.[4][6]

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to determine the carbonhydrogen framework of the molecule.
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present, such as the O-H (hydroxyl), N-O (nitro), and C=C (aromatic) bonds.
- Mass Spectrometry (MS): MS provides the mass-to-charge ratio, confirming the molecular weight of the compound.

Experimental Protocols Synthesis of 4-Nitroresorcinol

A common method for the synthesis of 4-nitroresorcinol involves the nitration of a resorcinol derivative. The following protocol is based on the nitration of highly sulfonated resorcinol, followed by the removal of the sulfonic acid groups.

Protocol: Synthesis via Sulfonation and Nitration[7]

- Sulfonation: Add 110 kg of ground resorcinol to 590 L of 20% oleum (fuming sulfuric acid)
 with stirring, allowing the temperature to rise to 100-120 °C.
- Cooling: Gradually cool the mixture to approximately 10 °C with continuous stirring.
- Nitration: Slowly introduce a mixture of 106 L of 10% oleum and 46.8 L of fuming nitric acid (d=1.52) while maintaining the temperature below 15 °C. The initially thick mixture will gradually dissolve.
- Reaction Completion: Stir the mixture for several more hours, allowing the temperature to slowly increase to 25-30 °C.
- Quenching: Pour the reaction solution into approximately 1600 kg of ice water.



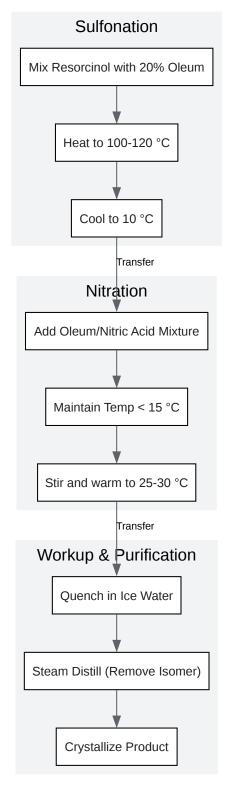
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- Purification (Steam Distillation): To remove any 2-nitroresorcinol byproduct, distill the strongly acidic solution with steam until no more 2-nitroresorcinol is present.
- Crystallization: Cool the distillation residue to about 50 °C, remove any brown decomposition products, and then allow it to cool completely for the product to crystallize.
- Isolation: The final product, 4-nitroresorcinol, crystallizes with water. After drying, it exhibits a
 melting point of 115 °C (Note: another source indicates 122 °C).[1][7]



Workflow for 4-Nitroresorcinol Synthesis



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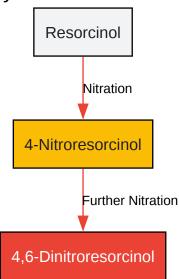
Caption: A simplified workflow for the synthesis of 4-nitroresorcinol.



Reactivity and Stability

- Reactivity: 4-Nitroresorcinol can undergo further nitration. It is used as a starting material in the synthesis of 4,6-dinitroresorcinol.[8] The hydroxyl groups and the electron-withdrawing nitro group influence its reactivity in electrophilic aromatic substitution and other reactions. It also serves as a reagent for synthesizing more complex molecules like Deguelin.[3]
- Stability: The compound should be stored under an inert atmosphere at room temperature to ensure stability.[3][5] Like many nitroaromatic compounds, it may be sensitive to heat, shock, or friction, and appropriate safety precautions should be taken.

Reactivity of Resorcinol Derivatives



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Caption: Nitration pathway from resorcinol to its nitro-derivatives.

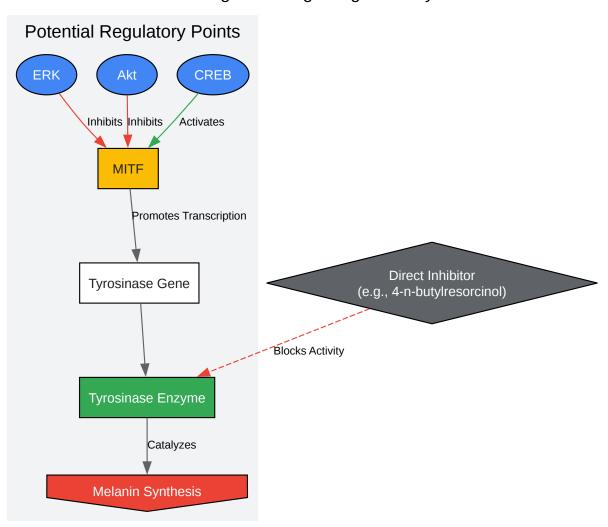
Biological Activity and Signaling Pathways

While direct studies on the signaling pathways of 4-nitroresorcinol are not widely available, the biological activity of nitro-containing compounds is a broad area of research.[9] The nitro group can act as both a pharmacophore and a toxicophore, often triggering redox reactions within cells.[9]



A structurally related compound, 4-n-butylresorcinol, is known for its hypopigmentary effects by directly inhibiting tyrosinase, the rate-limiting enzyme in melanin synthesis.[10] Studies on this compound have investigated its interaction with key signaling pathways involved in melanogenesis, such as the ERK and Akt pathways, which can down-regulate the Microphthalmia-associated transcription factor (MITF).[10] Although 4-n-butylresorcinol was found not to act via these pathways, instead inhibiting tyrosinase directly, the pathway provides a relevant example for researchers in drug development.[10]

Melanogenesis Signaling Pathway





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Caption: Key regulators in the melanogenesis pathway.

Safety and Handling

4-Nitroresorcinol is associated with several hazard classifications. It is considered harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[4] It can also cause skin and serious eye irritation and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

4-Nitroresorcinol is a valuable chemical intermediate with well-defined physicochemical properties. Its utility in the synthesis of biologically active molecules makes it a compound of significant interest to the scientific community. This guide provides essential data and protocols to support researchers in its safe and effective use in the laboratory.

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